molecular formula C12H17ClO6 B12609771 acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol CAS No. 647026-52-6

acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol

Cat. No.: B12609771
CAS No.: 647026-52-6
M. Wt: 292.71 g/mol
InChI Key: XDLWSYXSFMMDKZ-YCBDHFTFSA-N
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Description

Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is a chemical compound that combines the properties of acetic acid with a chiral diol structure The presence of the 4-chlorophenyl group adds to its unique chemical characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a chiral diol precursor.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of chiral molecules on biological systems. Its interactions with proteins and other biomolecules provide insights into stereochemistry and molecular recognition.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of the chiral center and the 4-chlorophenyl group influences its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;(1S)-1-(4-fluorophenyl)ethane-1,2-diol
  • Acetic acid;(1S)-1-(4-bromophenyl)ethane-1,2-diol
  • Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol

Uniqueness

Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness affects its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

647026-52-6

Molecular Formula

C12H17ClO6

Molecular Weight

292.71 g/mol

IUPAC Name

acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9ClO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1

InChI Key

XDLWSYXSFMMDKZ-YCBDHFTFSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)Cl

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)Cl

Origin of Product

United States

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